molecular formula C11H15Cl2O4PS2 B1595994 Chlorthiophos sulfoxide CAS No. 29185-21-5

Chlorthiophos sulfoxide

Cat. No.: B1595994
CAS No.: 29185-21-5
M. Wt: 377.2 g/mol
InChI Key: ROXYXQSWBAJYEI-UHFFFAOYSA-N
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Description

Chlorthiophos sulfoxide is an organophosphorus compound primarily used as a pesticide. It is known for its high toxicity and effectiveness in controlling a variety of pests. The compound is a derivative of chlorthiophos, which is an organophosphorus pesticide used to control ants and mites .

Mechanism of Action

Target of Action

Chlorthiophos sulfoxide is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function . By inhibiting this enzyme, organophosphates disrupt the normal functioning of the nervous system, leading to various physiological effects.

Mode of Action

Organophosphates, such as this compound, inhibit acetylcholinesterase by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. The accumulation of acetylcholine results in continuous stimulation of the nerves, muscles, and glands, leading to the symptoms of organophosphate poisoning .

Biochemical Pathways

Organophosphates are known to affect the cholinergic pathways in the nervous system . They inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at the nerve synapses and neuromuscular junctions. This causes overstimulation of the nerves, muscles, and glands.

Pharmacokinetics

Organophosphates are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. Metabolism of organophosphates typically occurs in the liver, and they are excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overaccumulation of acetylcholine, causing overstimulation of the nerves, muscles, and glands . This can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Additionally, the presence of other chemicals can influence its action. For example, certain reducing agents can cause organophosphates to form highly toxic and flammable phosphine gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorthiophos sulfoxide can be synthesized through the oxidation of chlorthiophos. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the sulfur atom to form the sulfoxide group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of oxidizing agents to a solution of chlorthiophos in an organic solvent. The reaction mixture is then subjected to purification steps, including filtration and distillation, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Chlorthiophos sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Chlorthiophos: The parent compound, which is less oxidized.

    Chlorthiophos sulfone: A more oxidized form of chlorthiophos sulfoxide.

    Other organophosphorus pesticides: Such as parathion and malathion.

Uniqueness

This compound is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its sulfoxide group makes it more reactive in certain chemical reactions compared to its parent compound, chlorthiophos .

Properties

IUPAC Name

(2,5-dichloro-4-methylsulfinylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O4PS2/c1-4-15-18(19,16-5-2)17-10-6-9(13)11(20(3)14)7-8(10)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXYXQSWBAJYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951778
Record name O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29185-21-5
Record name Chlorthiophos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029185215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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